molecular formula C25H24N2O3S2 B2823205 N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-36-8

N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2823205
CAS RN: 941931-36-8
M. Wt: 464.6
InChI Key: FJDFSLCBNKAMCP-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H24N2O3S2 and its molecular weight is 464.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity: Studies have synthesized various derivatives of benzothiazole and benzimidazole, demonstrating good antimicrobial activity against a range of bacterial and fungal strains. For instance, compounds displayed promising results against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013; Rezki, 2016).
  • Anticancer Activity: Compounds derived from benzothiazole have been evaluated for their potential antitumor activity against several human cancer cell lines, including colorectal, liver, and ovarian cancer cell lines. Notably, thiazolopyrimidine derivatives have shown marked antitumor effects and inhibitory activities against Aurora A kinase and KSP (Amira S. Abd El‐All et al., 2015).

Chemical Synthesis and Molecular Docking

  • Synthesis of Derivatives: The chemical synthesis of benzothiazole and benzimidazole derivatives involves various reactions, demonstrating the versatility of these compounds in organic synthesis. For example, derivatives have been synthesized using reactions that include cyclization, condensation, and substitution, which are fundamental in creating pharmacologically active molecules (Chandrappa et al., 2008).
  • Molecular Docking Studies: Molecular docking studies have been conducted to predict the interaction between synthesized compounds and biological targets. This approach helps in understanding the binding affinity and mode of action of potential drug candidates, particularly in antimalarial and anticancer research (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

properties

IUPAC Name

N-benzyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S2/c1-17-9-10-18(2)24-23(17)26-25(31-24)27(16-20-7-5-4-6-8-20)22(28)15-19-11-13-21(14-12-19)32(3,29)30/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDFSLCBNKAMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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